1,4-Phenylene diisocyanate
Overview
Description
1,4-Phenylene diisocyanate (PDI) is a chemical compound that serves as a significant intermediate in the production of polyurethanes and other polymers. It is characterized by the presence of two isocyanate groups attached to a benzene ring at the 1 and 4 positions. This compound is of interest due to its role in the formation of self-assembled monolayers and its potential applications in the synthesis of coordination frameworks and liquid crystalline polyurethanes .
Synthesis Analysis
The synthesis of PDI-related compounds has been explored in various studies. For instance, polyurethanes have been synthesized using derivatives of PDI, such as 4,4'-[1,4-phenylenebis(methylidynenitrilo)]diphenylethanol, with different diisocyanates to investigate their thermal properties . Additionally, phenylene-disiloxane polymers have been obtained from catalytic cross-dehydrocoupling polymerization of bis(dimethylsilyl)benzene isomers, which are structurally related to PDI .
Molecular Structure Analysis
The molecular structure of PDI and its derivatives has been a subject of research to understand their properties and potential applications. The PDI dimer, for example, has been studied for its gas-phase properties, revealing that its structure is influenced by dispersion and electrostatic interactions. The predicted lowest-energy gas-phase configuration for the PDI dimer is a rotated-parallel structure with staggered isocyanide ligands .
Chemical Reactions Analysis
PDI participates in various chemical reactions due to its reactive isocyanate groups. In the context of metal-organic frameworks, PDI derivatives have been used as building blocks to form coordination frameworks with lanthanides, resulting in new compounds with different structure types and crystallization fields . Moreover, the reactivity of PDI on metal surfaces has been investigated, providing insights into the formation of self-assembled monolayers .
Physical and Chemical Properties Analysis
The physical and chemical properties of PDI and its derivatives are crucial for their application in materials science. For instance, the adsorption structures and electronic properties of PDI on the Au(111) surface have been studied, showing that PDI molecules can form ordered, one-dimensional molecular chains upon annealing, which significantly affects the work function of the surface . The thermal properties of polyurethanes based on PDI derivatives have also been characterized, revealing their liquid crystalline states and melting points . Additionally, the acoustic properties and solubility parameters of novel polyurethanes derived from PDI have been calculated, indicating the presence of semicrystalline and amorphous domains within the polymers .
Scientific Research Applications
Surface-Confined Reactions : 1,4-Phenylene diisocyanate is used in surface-confined reactions with aliphatic diamines to form oligourea species and extended ordered assemblies, which are stabilized by intermolecular H-bonding interactions (Greenwood, Früchtl, & Baddeley, 2013).
Polymer Blend Compatibility : It acts as a compatibilizing agent in polymer blends, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) and poly(lactic acid), enhancing their mechanical performance and polymer blend compatibility without affecting thermal stability (González-Ausejo et al., 2017).
Electronic Transport : Research on 1,4-Phenylene diisocyanide–metal junctions reveals that it plays a role in electronic transport, with properties like non-Ohmic thermionic emission being dominant in certain setups (Chen et al., 1999).
Influence on Polyurethane Morphology : Studies on segmented polyurethanes show that 1,4-Phenylene diisocyanate influences the morphology and phase separation of polyurethanes, impacting their kinetics and degree of hard segment phase separation (Yilgor et al., 2006).
Adsorption Characteristics : The adsorption characteristics of 1,4-Phenylene diisocyanide on gold surfaces have been studied, showing its potential for forming conductive linkages between gold nanoparticles (Kim et al., 2003).
Nanofiltration Membrane Development : It's used in the fabrication of thin-film composite membranes based on polyurea for extreme pH nanofiltration, showing improved permeation and separation properties (Yang et al., 2021).
Safety And Hazards
1,4-Phenylene diisocyanate is very toxic by ingestion and inhalation . It causes skin irritation and may cause an allergic skin reaction . It also causes sensitization of the skin and lungs . When heated to decomposition, it emits toxic fumes of nitrogen oxides, carbon monoxide, and hydrogen cyanide gas .
Future Directions
1,4-Phenylene diisocyanate has been used to synthesize high-efficiency red emission carbon dots for trichromatic white and red LEDs . It is also used as an advanced curing agent/chain extenders for polyurethane (PU) thermoplastic elastomers . The application of 1,4-Phenylene diisocyanate keeps expanding, including O-rings, hydraulic seals, coupling stars, and screen printing squeegee blades .
properties
IUPAC Name |
1,4-diisocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQLPWJFHRMHIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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DSSTOX Substance ID |
DTXSID3025883 | |
Record name | 1,4-Diisocyanatobenzene | |
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Molecular Weight |
160.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-phenylene diisocyanate appears as white crystals or pale yellow chunky solid. Pungent odor. (NTP, 1992), Other Solid; Pellets or Large Crystals | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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Record name | Benzene, 1,4-diisocyanato- | |
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Boiling Point |
500 °F at 760 mmHg (NTP, 1992) | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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Flash Point |
greater than 210 °F (NTP, 1992) | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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Density |
1.17 at 212 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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Vapor Pressure |
less than 0.006 mmHg at 68 °F (NTP, 1992) | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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Product Name |
1,4-Phenylene diisocyanate | |
CAS RN |
104-49-4 | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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Record name | p-Phenylene diisocyanate | |
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Record name | 1,4-Diisocyanatobenzene | |
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Record name | 1,4-Phenylene diisocyanate | |
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Record name | Benzene, 1,4-diisocyanato- | |
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Record name | 1,4-Diisocyanatobenzene | |
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Record name | p-phenylene diisocyanate | |
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Record name | 1,4-DIISOCYANATOBENZENE | |
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Melting Point |
201 °F (NTP, 1992) | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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Retrosynthesis Analysis
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Citations
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